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Compound of Interest

Compound Name: TID43

Cat. No.: B15621969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the TAR DNA-binding protein 43 (TDP-43), a

key protein implicated in the pathogenesis of several neurodegenerative diseases, including

amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). We will

delve into its molecular structure, subcellular localization, and the experimental methodologies

used to study these characteristics.

Core Properties and Quantitative Data of Human
TDP-43
TDP-43 is a ubiquitously expressed protein that is highly conserved across species. Below is a

summary of its key quantitative properties.
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Property Value Source

Full Name TAR DNA-binding protein 43 UniProt

Gene TARDBP UniProt

Organism Homo sapiens (Human) UniProt

Amino Acid Count 414 UniProt

Molecular Weight 44,736 Da UniProt

Isoelectric Point (pI) 6.33 (Calculated) Self-calculated

Tissue Expression of TDP-43
TDP-43 is expressed in a wide range of human tissues. The following table summarizes its

relative RNA expression levels.

Tissue RNA Expression Level (nTPM)

Brain - Cerebellum 150.3

Brain - Cortex 130.1

Spinal Cord 125.8

Skeletal Muscle 65.2

Heart 58.7

Liver 45.1

Kidney 42.3

Lung 38.9

Data is presented as normalized Transcripts Per Million (nTPM) and is based on information

from the GTEx portal.

Molecular Structure of TDP-43
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TDP-43 is a multi-domain protein, a feature that is central to its diverse functions in RNA

metabolism. Its structure consists of a folded N-terminal domain, two RNA recognition motifs,

and a disordered C-terminal region.
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Caption: Domain organization of the human TDP-43 protein.

The key domains of TDP-43 are:

N-Terminal Domain (NTD): This domain contains a nuclear localization signal (NLS) and is

involved in the protein's dimerization.

RNA Recognition Motifs (RRM1 and RRM2): These two domains are responsible for TDP-

43's ability to bind to specific RNA and DNA sequences, particularly those rich in UG/TG

repeats.[1]

C-Terminal Domain (CTD): This is a low-complexity, glycine-rich region that mediates

protein-protein interactions and contains a nuclear export signal (NES). This domain is also

prone to aggregation in disease states.

Subcellular Localization of TDP-43
Under normal physiological conditions, TDP-43 is predominantly found in the nucleus, where it

performs its primary functions in RNA processing. However, it can shuttle between the nucleus

and the cytoplasm. In the context of neurodegenerative diseases, a pathological hallmark is the

depletion of TDP-43 from the nucleus and its accumulation into insoluble aggregates in the

cytoplasm.[2] TDP-43 has also been identified in other subcellular compartments, including

mitochondria and stress granules.[1]
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Caption: Subcellular localization of TDP-43 in health and disease.

TDP-43 Protein-Protein Interaction Network
TDP-43 does not function in isolation but rather as a hub in a complex network of protein-

protein interactions. These interactions are crucial for its role in RNA metabolism. Global

proteomic approaches have identified numerous interacting partners, which can be broadly

categorized into nuclear and cytoplasmic networks.[3]
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Caption: TDP-43 protein-protein interaction network.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

structure and localization of TDP-43.

Immunofluorescence for TDP-43 Localization in
Neuronal Cells
This protocol allows for the visualization of TDP-43 within cultured neuronal cells.
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Start:
Neuronal cells on coverslips

1. Fixation:
4% Paraformaldehyde

2. Permeabilization:
0.25% Triton X-100 in PBS

3. Blocking:
1% BSA in PBST

4. Primary Antibody Incubation:
Anti-TDP-43 antibody (overnight at 4°C)

5. Wash:
3x with PBST

6. Secondary Antibody Incubation:
Fluorescently-labeled secondary antibody (1 hour at RT)

7. Wash:
3x with PBST

8. Mounting:
Mount coverslips with DAPI-containing medium

9. Imaging:
Confocal Microscopy

Click to download full resolution via product page

Caption: Workflow for immunofluorescence staining of TDP-43.
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Detailed Protocol:

Cell Culture: Plate neuronal cells (e.g., primary neurons or SH-SY5Y cells) on sterile glass

coverslips in a 24-well plate and culture under appropriate conditions.

Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells by

incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by

incubating with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by

incubating with 1% bovine serum albumin (BSA) in PBS with 0.1% Tween-20 (PBST) for 1

hour at room temperature.

Primary Antibody Incubation: Dilute a validated primary antibody against TDP-43 in the

blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in

a humidified chamber.

Washing: Wash the coverslips three times for 5 minutes each with PBST.

Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody (e.g.,

Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer. Incubate the

coverslips with the secondary antibody solution for 1 hour at room temperature, protected

from light.

Final Washes and Mounting: Wash the coverslips three times for 5 minutes each with PBST.

Briefly rinse with distilled water. Mount the coverslips onto glass slides using a mounting

medium containing DAPI for nuclear counterstaining.

Imaging: Visualize the cells using a confocal microscope. The distribution of the fluorescent

signal will indicate the subcellular localization of TDP-43.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
for Interaction Analysis
This protocol is designed to identify proteins that interact with TDP-43 within a cellular context.
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Start:
Cell culture

1. Cell Lysis:
Gentle lysis buffer to preserve protein complexes

2. Pre-clearing:
Incubate with control beads to reduce non-specific binding

3. Immunoprecipitation:
Incubate with anti-TDP-43 antibody and Protein A/G beads

4. Washing:
Wash beads to remove non-specific binders

5. Elution:
Elute TDP-43 and interacting proteins from beads

6. SDS-PAGE and Staining:
Separate proteins and visualize

7. In-gel Digestion:
Excise protein bands and digest with trypsin

8. LC-MS/MS Analysis:
Identify peptides by mass spectrometry

9. Data Analysis:
Identify interacting proteins

Click to download full resolution via product page

Caption: Workflow for Co-IP followed by mass spectrometry.
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Detailed Protocol:

Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA

buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by

incubating with control IgG and Protein A/G agarose beads for 1 hour at 4°C to minimize

non-specific binding to the beads.

Immunoprecipitation: Add a specific anti-TDP-43 antibody to the pre-cleared lysate and

incubate for 2-4 hours or overnight at 4°C with gentle rotation. Add fresh Protein A/G beads

and incubate for another 1-2 hours.

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to

remove unbound proteins.

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine

buffer or SDS-PAGE sample buffer).

SDS-PAGE and Protein Visualization: Separate the eluted proteins by SDS-PAGE. The gel

can be stained with Coomassie blue or silver stain to visualize the protein bands.

In-gel Digestion: Excise the protein bands of interest (including the band corresponding to

TDP-43 and any potential interactors) from the gel. Destain, reduce, alkylate, and digest the

proteins with trypsin overnight.

LC-MS/MS Analysis: Extract the resulting peptides and analyze them by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the

proteins from the peptide fragmentation data. Proteins that are significantly enriched in the

TDP-43 IP compared to a control IP are considered potential interacting partners.

Subcellular Fractionation and Western Blotting
This protocol enables the biochemical separation of cellular compartments to determine the

relative abundance of TDP-43 in each.
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Detailed Protocol:

Cell Homogenization: Harvest cells and gently homogenize them in a hypotonic buffer to

disrupt the plasma membrane while keeping the nuclei intact.

Nuclear and Cytoplasmic Separation: Centrifuge the homogenate at a low speed (e.g., 1,000

x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

Mitochondrial Fractionation (from cytoplasmic fraction): Centrifuge the cytoplasmic fraction at

a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The supernatant is the cytosolic

fraction.

Protein Quantification: Determine the protein concentration of each fraction using a standard

assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each fraction by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with a primary antibody against TDP-43.

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Use marker proteins for each fraction (e.g., Histone H3 for the nucleus, Tubulin for the

cytoplasm, and COX IV for mitochondria) to verify the purity of the fractions.

By understanding the intricate details of TDP-43's structure and localization, researchers and

drug development professionals can better devise strategies to modulate its function and

mitigate its pathological effects in neurodegenerative diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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